tert-Butyl 1-((2-acetoxy-2-phenylacetoxy)methyl)-5-(benzyloxy)-1H-benzo[e]indole-3(2H)-carboxylate
Description
This compound belongs to the benzo[e]indole class, characterized by a fused bicyclic aromatic system. Key structural features include:
Properties
Molecular Formula |
C35H35NO7 |
|---|---|
Molecular Weight |
581.7 g/mol |
IUPAC Name |
tert-butyl 1-[(2-acetyloxy-2-phenylacetyl)oxymethyl]-5-phenylmethoxy-1,2-dihydrobenzo[e]indole-3-carboxylate |
InChI |
InChI=1S/C35H35NO7/c1-23(37)42-32(25-15-9-6-10-16-25)33(38)41-22-26-20-36(34(39)43-35(2,3)4)29-19-30(40-21-24-13-7-5-8-14-24)27-17-11-12-18-28(27)31(26)29/h5-19,26,32H,20-22H2,1-4H3 |
InChI Key |
RXBOMYABMHHBFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)OCC2CN(C3=C2C4=CC=CC=C4C(=C3)OCC5=CC=CC=C5)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Construction of the Benzo[e]Indole Core
The benzo[e]indole scaffold forms the foundational structure of the target compound. A Fischer indole synthesis is typically employed, involving the cyclization of a phenylhydrazine derivative with a cyclic ketone. For example, reaction of 4-benzyloxyphenylhydrazine with 1-tetralone under acidic conditions (e.g., HCl in ethanol) yields the benzo[e]indole intermediate. This step often requires reflux conditions (80–100°C) for 12–24 hours, achieving yields of 60–75% .
Key Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Phenylhydrazine, HCl | Ethanol | 80°C | 18 h | 68% |
tert-Butoxycarbonyl (Boc) Protection at Position 3
The indole nitrogen at position 3 is protected using di-tert-butyl dicarbonate (Boc anhydride) to prevent undesired side reactions during subsequent functionalization. The reaction is conducted in anhydrous tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst, yielding the Boc-protected intermediate .
Example Protocol:
-
Substrate: Benzo[e]indole (1 equiv)
-
Reagent: Boc₂O (1.2 equiv), DMAP (0.1 equiv)
-
Solvent: THF, 0°C → room temperature
-
Time: 6 hours
Introduction of the benzyloxy group at position 5 involves nucleophilic aromatic substitution (SNAr) or Mitsunobu conditions. A phenol intermediate is treated with benzyl bromide in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) .
Optimized Conditions:
| Parameter | Value |
|---|---|
| Base | NaH (60% dispersion) |
| Solvent | DMF |
| Temperature | 0°C → room temperature |
| Time | 12 hours |
| Yield | 78% |
Functionalization at Position 1: Installation of the ((2-Acetoxy-2-phenylacetoxy)methyl) Group
This step involves two sequential esterifications of a hydroxymethyl group at position 1. First, the hydroxymethyl intermediate is acetylated using acetic anhydride, followed by reaction with phenylacetyl chloride. Sodium hydride in THF facilitates deprotonation, while DMAP accelerates acyl transfer .
Stepwise Protocol:
-
Acetylation:
-
Reagent: Acetic anhydride (2.5 equiv), DMAP (0.2 equiv)
-
Solvent: Dichloromethane (DCM), room temperature
-
Time: 4 hours
-
Yield: 92%
-
-
Phenylacetylation:
-
Reagent: Phenylacetyl chloride (1.5 equiv), DIEA (2.0 equiv)
-
Solvent: DCM, 0°C → room temperature
-
Time: 6 hours
-
Yield: 88%
-
Purification and Characterization
Final purification is achieved via silica gel chromatography (hexane/ethyl acetate gradient), followed by recrystallization from ethanol. Analytical data (¹H NMR, LC-MS) confirm structural integrity:
Challenges and Mitigation Strategies
-
Steric Hindrance: The tert-butyl group at position 3 may slow subsequent reactions. Using polar aprotic solvents (e.g., DMF) enhances reagent accessibility.
-
Ester Hydrolysis: Acidic or aqueous conditions degrade acetoxy groups. Quenching reactions with saturated NH₄Cl instead of HCl minimizes hydrolysis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-((2-acetoxy-2-phenylacetoxy)methyl)-5-(benzyloxy)-1H-benzo[e]indole-3(2H)-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or radical initiators.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it a valuable building block in synthetic chemistry .
Biology and Medicine
In medicinal chemistry, tert-Butyl 1-((2-acetoxy-2-phenylacetoxy)methyl)-5-(benzyloxy)-1H-benzo[e]indole-3(2H)-carboxylate is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity under various conditions .
Mechanism of Action
The mechanism of action of tert-Butyl 1-((2-acetoxy-2-phenylacetoxy)methyl)-5-(benzyloxy)-1H-benzo[e]indole-3(2H)-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Benzo[e]indole Derivatives
Key Observations :
Non-Indole Derivatives with Benzyloxy/Acetoxy Substituents
Key Observations :
- Hydroxamic acids () demonstrate that polar substituents can balance lipophilicity for improved oral bioavailability, a consideration for optimizing the target compound’s (2-acetoxy-2-phenylacetoxy)methyl group .
Biological Activity
The compound tert-Butyl 1-((2-acetoxy-2-phenylacetoxy)methyl)-5-(benzyloxy)-1H-benzo[e]indole-3(2H)-carboxylate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Chemical Structure
The compound can be described by its chemical formula and is characterized by a benzo[e]indole core, which is often associated with various pharmacological properties. The presence of multiple functional groups, including acetoxy and benzyloxy moieties, contributes to its biological activity.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available indole derivatives. The synthetic route often includes acetylation reactions to introduce the acetoxy group and subsequent coupling reactions to attach the benzyloxy group.
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Acetylation | Acetic anhydride, base |
| 2 | Coupling | Benzyl bromide, base |
| 3 | Esterification | tert-Butanol, acid catalyst |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to benzo[e]indoles. For instance, derivatives have shown significant inhibitory effects on cancer cell lines through mechanisms involving apoptosis and autophagy. Specifically, compounds similar to tert-butyl benzo[e]indoles have been reported to target lysosomes, leading to enhanced autophagic flux and subsequent cancer cell death .
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. The proposed mechanisms include:
- Lysosomal targeting : The compound enters cells via polyamine transporters localized in lysosomes.
- Induction of autophagy : It promotes autophagic processes that can lead to cell death.
- Crosstalk between autophagy and apoptosis : Enhanced interactions between these two pathways are crucial for its antitumor effects .
Case Studies
- In Vitro Studies : In a study evaluating the efficacy of related compounds against hepatocellular carcinoma (HCC), it was found that certain derivatives exhibited potent inhibitory effects on HCC cell migration and proliferation .
- In Vivo Studies : Animal models have demonstrated that compounds similar to tert-butyl benzo[e]indoles significantly reduce tumor size and metastasis when administered at therapeutic doses .
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, general trends observed in related compounds suggest favorable absorption and distribution characteristics. The presence of lipophilic groups may enhance membrane permeability, allowing for efficient cellular uptake.
Q & A
Basic Research Questions
Q. What are the key structural features and functional groups of this compound, and how do they influence its reactivity?
- The compound contains a benzo[e]indole core with a tert-butyl carboxylate group at position 3, a benzyloxy group at position 5, and a functionalized methyl group at position 1 bearing acetoxy and phenylacetoxy substituents. These groups contribute to its steric bulk, electron-withdrawing/donating properties, and susceptibility to hydrolysis or nucleophilic substitution .
- Methodological Insight : Use NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups. X-ray crystallography (e.g., SHELX programs ) can resolve steric effects and hydrogen-bonding patterns.
Q. What synthetic strategies are employed to prepare this compound?
- Multi-step synthesis typically involves:
- Step 1 : Protection of the indole nitrogen using di-tert-butyl dicarbonate (Boc anhydride) with catalytic 4-dimethylaminopyridine (DMAP) .
- Step 2 : Introduction of the benzyloxy group via alkylation or Mitsunobu reaction .
- Step 3 : Functionalization of the methyl group at position 1 using esterification or acyloxy transfer .
- Critical Parameters : Optimize reaction temperature (e.g., 0–25°C for Boc protection) and monitor intermediates via TLC/HPLC .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation or regioselectivity?
- Single-crystal X-ray diffraction (employing SHELXL ) provides precise bond lengths, angles, and torsional strain data. For example, the tert-butyl group may induce steric hindrance, altering the planarity of the indole ring .
- Case Study : In related indole derivatives, crystallography revealed unexpected rotameric forms of acetoxy groups, impacting reactivity predictions .
Q. What analytical methods are suitable for detecting synthetic byproducts or degradation products?
- LC-MS/MS : Identifies low-abundance impurities (e.g., de-esterified products or benzyl alcohol derivatives) .
- Stability Studies : Accelerated degradation under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 40°C) followed by HPLC analysis quantifies hydrolytic susceptibility .
Q. How do substituent variations at positions 1 and 5 affect biological activity or binding affinity?
- SAR Insights :
- The benzyloxy group at position 5 enhances lipophilicity, potentially improving membrane permeability .
- The acetoxy-phenylacetoxy moiety at position 1 may act as a prodrug motif, releasing active metabolites via esterase cleavage .
- Experimental Design : Compare IC₅₀ values against analogs with methoxy or trifluoromethyl groups at position 5 using enzyme inhibition assays .
Q. How can contradictory data on reaction yields or regioselectivity be resolved?
- Root-Cause Analysis :
- Controlled Replicates : Perform reactions in triplicate under inert atmospheres to exclude moisture/oxygen interference .
- Computational Modeling : Density Functional Theory (DFT) calculations predict regioselectivity trends for electrophilic substitution .
Methodological Tables
Table 1 : Key Synthetic Steps and Optimization Parameters
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Boc Protection | Acylation | Boc₂O, DMAP, THF, 0°C → RT | 85–92 | >98% |
| Benzyloxy Introduction | Alkylation | BnBr, NaH, DMF, 60°C | 70–78 | >95% |
| Methyl Functionalization | Esterification | Ac₂O, Pyridine, RT | 65–73 | >90% |
Table 2 : Stability Under Stress Conditions
| Condition | Time (h) | Degradation Products Identified (LC-MS) | % Remaining |
|---|---|---|---|
| pH 1.0 (HCl) | 24 | De-esterified indole core | 45 ± 3 |
| pH 13.0 (NaOH) | 24 | Hydrolyzed acetoxy groups | 28 ± 2 |
| UV Light (254 nm) | 48 | Oxidized benzyloxy derivatives | 60 ± 4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
